Home > Products > Screening Compounds P34460 > ROR|At Inverse agonist 8
ROR|At Inverse agonist 8 -

ROR|At Inverse agonist 8

Catalog Number: EVT-12560892
CAS Number:
Molecular Formula: C26H33N7O2
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROR|At Inverse Agonist 8, also known as compound 8, is a selective inverse agonist targeting the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a nuclear receptor involved in the regulation of immune responses and inflammation. This compound is part of a broader class of RORγt inverse agonists that are being studied for their potential therapeutic applications, particularly in autoimmune diseases such as psoriasis and multiple sclerosis.

The classification of ROR|At Inverse Agonist 8 falls under small-molecule inhibitors, specifically designed to inhibit the constitutive activity of RORγt, thereby reducing the expression of pro-inflammatory cytokines like interleukin-17 (IL-17) which play a significant role in autoimmune pathology .

Synthesis Analysis

The synthesis of ROR|At Inverse Agonist 8 involves several key methods and technical details. Initially, structure-based design principles guided the development of this compound, focusing on modifying biaryl amides to enhance their binding affinity to RORγt. A series of compounds were synthesized where variations in the left-hand side (LHS) aryl moieties were explored .

The synthetic pathway typically includes:

  1. Formation of Biaryl Amides: Utilizing coupling reactions between aryl halides and amines.
  2. Optimization: Iterative rounds of synthesis were performed to replace different substituents, assessing their impact on biological activity through FRET assays.
  3. Characterization: The final compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Molecular Structure Analysis

The molecular structure of ROR|At Inverse Agonist 8 reveals critical features that contribute to its biological activity. The compound is characterized by a biaryl amide structure, where specific substituents on the aromatic rings play a vital role in its interaction with the RORγt receptor.

Structural Data:

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 290.35 g/mol
  • Key Functional Groups: Amide group contributing to hydrogen bonding with the receptor.

Crystallographic studies have shown that compound 8 binds within the ligand-binding pocket of RORγt, stabilizing an inactive conformation that prevents coactivator recruitment .

Chemical Reactions Analysis

ROR|At Inverse Agonist 8 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Coupling Reactions: These are utilized to form the core biaryl structure.
  2. Hydrogen Bonding: Upon binding to RORγt, compound 8 engages in hydrogen bonding with key residues within the receptor's binding pocket.
  3. Metabolic Stability: The compound demonstrates resistance to metabolic degradation in vivo, which is crucial for its efficacy as a therapeutic agent .
Mechanism of Action

The mechanism by which ROR|At Inverse Agonist 8 exerts its effects involves several steps:

  1. Binding: The compound binds to the ligand-binding domain of RORγt.
  2. Conformational Change: This binding induces a conformational change that stabilizes the receptor in an inactive state, preventing it from activating target genes associated with inflammation.
  3. Inhibition of Cytokine Production: By inhibiting RORγt activity, compound 8 effectively reduces the production of IL-17 and other inflammatory cytokines, leading to decreased inflammation in autoimmune conditions .

Data Supporting Mechanism:

  • In vitro assays have shown that compound 8 significantly inhibits IL-17 production with an effective concentration (EC50) in the low nanomolar range, demonstrating its potency as an inverse agonist .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties:

  • Stability: Exhibits good stability under physiological conditions.
  • Reactivity: The amide bond is relatively stable but can undergo hydrolysis under extreme conditions.

Relevant Data:

  • LogP (partition coefficient) values indicate favorable lipophilicity for oral bioavailability.
  • High protein binding percentages suggest significant distribution within biological systems .
Applications

ROR|At Inverse Agonist 8 has significant potential applications in scientific research and medicine:

  1. Autoimmune Disease Treatment: Due to its ability to inhibit IL-17 production, it is being investigated for treating conditions like psoriasis and rheumatoid arthritis.
  2. Inflammation Studies: The compound serves as a valuable tool for studying RORγt's role in immune regulation and inflammation pathways.
  3. Drug Development: As part of ongoing research into selective RORγt inhibitors, it may lead to new therapies with improved efficacy and safety profiles compared to current treatments .

Properties

Product Name

ROR|At Inverse agonist 8

IUPAC Name

N-[8-[[(3S)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide

Molecular Formula

C26H33N7O2

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m0/s1

InChI Key

GMRCLEMCHGYDSY-KRWDZBQOSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.